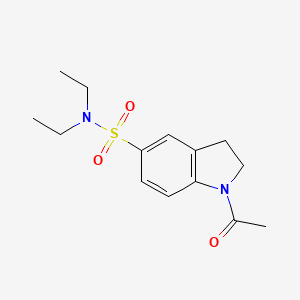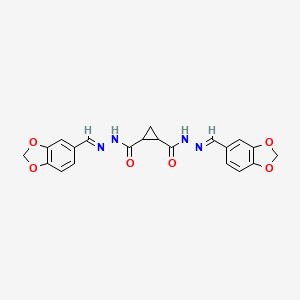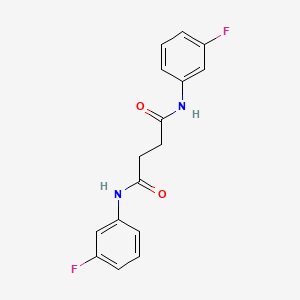
N,N'-bis(3-fluorophenyl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3-fluorophenyl)succinamide, also known as BF-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of succinamide and contains two 3-fluorophenyl groups attached to the nitrogen atoms of the succinamide backbone. BF-7 has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of N,N'-bis(3-fluorophenyl)succinamide is thought to involve the modulation of ion channels in the brain. These ion channels are responsible for the movement of ions such as sodium, potassium, and calcium across the cell membrane, which is important for the transmission of nerve impulses. N,N'-bis(3-fluorophenyl)succinamide has been found to selectively modulate certain types of ion channels, which can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N,N'-bis(3-fluorophenyl)succinamide has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. N,N'-bis(3-fluorophenyl)succinamide has also been found to enhance the activity of certain types of ion channels, which can lead to changes in neuronal excitability and synaptic transmission.
実験室実験の利点と制限
One advantage of N,N'-bis(3-fluorophenyl)succinamide is that it is relatively easy to synthesize and can be obtained in large quantities. It has also been found to be stable under a variety of experimental conditions, making it a useful tool for studying ion channels and neurotransmitter release. However, one limitation of N,N'-bis(3-fluorophenyl)succinamide is that it is not selective for a specific type of ion channel or neurotransmitter receptor, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions that could be pursued in the study of N,N'-bis(3-fluorophenyl)succinamide. One possible direction is to investigate its effects on other types of ion channels and neurotransmitter receptors. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Finally, further research could be done to optimize the synthesis of N,N'-bis(3-fluorophenyl)succinamide and to develop more selective derivatives of this compound.
合成法
The synthesis of N,N'-bis(3-fluorophenyl)succinamide involves the reaction of succinimide with 3-fluoroaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride and pyridine to yield the final product. The synthesis of N,N'-bis(3-fluorophenyl)succinamide is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
N,N'-bis(3-fluorophenyl)succinamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels in the brain, which are important for the transmission of nerve impulses. N,N'-bis(3-fluorophenyl)succinamide has also been found to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
特性
IUPAC Name |
N,N'-bis(3-fluorophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-11-3-1-5-13(9-11)19-15(21)7-8-16(22)20-14-6-2-4-12(18)10-14/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTXDIVDJJTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-fluorophenyl)butanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

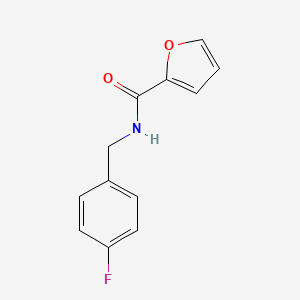
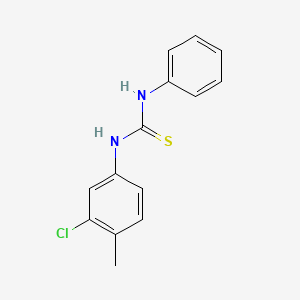
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)
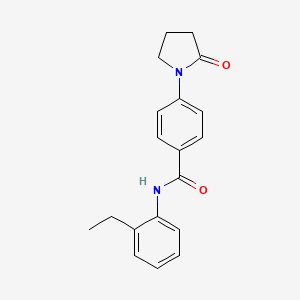
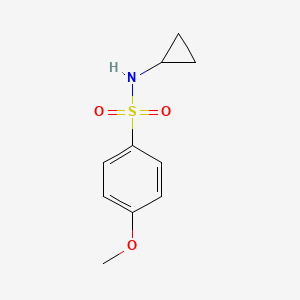
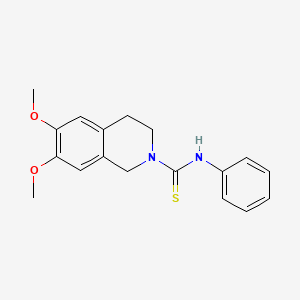
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
